B1580073 L-ISOLEUCINE (1-13C; 15N)

L-ISOLEUCINE (1-13C; 15N)

Cat. No.: B1580073
M. Wt: 133.16
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of L-Isoleucine and its Biological Importance

L-Isoleucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. wikipedia.orgpetitecarrot.com It plays a critical role in numerous physiological functions.

L-Isoleucine is one of the three branched-chain amino acids (BCAAs), along with leucine (B10760876) and valine. wikipedia.org Its chemical structure features a hydrocarbon side chain with a branch point. wikipedia.org This aliphatic side chain makes L-Isoleucine a nonpolar and hydrophobic amino acid. This structural characteristic is vital for its role in protein structure, influencing the hydrophobic interactions that are essential for proper protein folding and stability.

PropertyDescriptionReference
ClassificationEssential, Branched-Chain Amino Acid (BCAA) wikipedia.orgwikipedia.org
Chemical FormulaC₆H₁₃NO₂ rpicorp.com
Molecular Weight131.17 g/mol nih.gov
Key Structural FeatureBranched aliphatic side chain wikipedia.org
PolarityNonpolar, Hydrophobic

As a fundamental building block of proteins, L-Isoleucine is indispensable for the synthesis of new proteins and the replacement of old or damaged ones. petitecarrot.comrpicorp.com This process of protein turnover is continuous and essential for maintaining cellular function, growth, and repair. nih.gov L-Isoleucine is incorporated into a vast array of proteins throughout the body, contributing to the structure and function of enzymes, hormones, and muscle tissue. rpicorp.com Beyond its role in protein synthesis, L-Isoleucine is also involved in energy metabolism and the regulation of blood sugar. chinaaminoacid.com

Rationale for Specific Isotopic Labeling of L-Isoleucine at C1 and N15 Positions

The specific labeling of L-Isoleucine with ¹³C at the carboxyl carbon (C1) and ¹⁵N at the amino group provides researchers with a powerful tool to trace the dual fate of its carbon skeleton and nitrogen. This dual-labeling strategy is particularly informative for studying protein and amino acid metabolism.

The ¹⁵N label allows for the tracking of the amino group as it is transferred during transamination reactions, providing insights into amino acid catabolism and the synthesis of other nitrogen-containing compounds. mdpi.com Simultaneously, the ¹³C label on the carboxyl group allows for the tracing of the carbon backbone. mdpi.com This dual-labeling approach, combined with techniques like mass spectrometry and NMR spectroscopy, enables precise quantification of protein synthesis and breakdown rates. nih.govoup.com For instance, the incorporation of ¹³C- and ¹⁵N-labeled amino acids into proteins allows for their use as internal standards in quantitative proteomics, a field that studies the large-scale expression and function of proteins. oup.com This specific labeling pattern helps to minimize metabolic scrambling, where the isotopic label is transferred to other molecules, thus ensuring that the tracer accurately reflects the metabolic fate of L-Isoleucine. acs.org

Research AreaApplication of L-Isoleucine (1-¹³C; ¹⁵N)Reference
Metabolic Flux AnalysisTracing the flow of carbon and nitrogen through metabolic pathways to understand nutrient utilization and biosynthesis. frontiersin.orgmdpi.com
Protein Turnover StudiesQuantifying the rates of muscle protein synthesis and breakdown in response to various stimuli like nutrition and exercise. nih.govtechnologynetworks.com
Quantitative Proteomics (e.g., SILAC)Serving as an internal standard for the accurate quantification of changes in protein expression between different cell populations. oup.com
Structural Biology (NMR)Providing specific atomic nuclei for enhanced structural resolution and the study of protein-ligand interactions. silantes.comsigmaaldrich.com

Unique Contributions of Carbon-13 and Nitrogen-15 Labeling

The simultaneous labeling with both ¹³C and ¹⁵N provides a multi-faceted view of metabolic processes. nih.gov The ¹³C label allows researchers to track the carbon skeleton of isoleucine, revealing its fate in processes like oxidation for energy or its incorporation into newly synthesized proteins. metsol.com The ¹⁵N label, on the other hand, specifically follows the nitrogen component, offering critical data on amino acid and protein turnover. metsol.comresearchgate.net This dual-labeling approach enables a more comprehensive and simultaneous analysis of both carbon and nitrogen metabolism. nih.gov

Positional Labeling Specificity (e.g., Carboxyl Carbon and Amine Nitrogen)

The specificity of the isotopic placement is crucial. Labeling the first carbon (1-¹³C), which is part of the carboxyl group, is particularly useful for studying decarboxylation reactions, a key step in amino acid catabolism. medchemexpress.com The ¹⁵N label on the amine group is fundamental for tracking the movement of nitrogen between molecules, a cornerstone of amino acid and protein metabolism studies. isotope.comnih.gov This precise positional labeling allows for targeted investigation of specific enzymatic reactions and metabolic pathways.

Scope of Research Applications for L-Isoleucine (1-13C; 15N)

Furthermore, this compound is invaluable in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell or organism. medchemexpress.comsci-hub.seosti.gov By analyzing the distribution of ¹³C and ¹⁵N in various metabolites, scientists can map out the flow of carbon and nitrogen through central metabolic pathways. nih.gov This has significant implications for understanding cellular physiology in both health and disease, and for identifying potential targets for therapeutic intervention.

Another significant area of application is in quantitative proteomics, particularly in a method called Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC). thermofisher.com Although SILAC more commonly uses arginine and lysine, the principles of using isotopically labeled amino acids to quantify protein abundance are the same. isotope.comthermofisher.com L-Isoleucine (1-¹³C; ¹⁵N) can serve as an internal standard for the accurate quantification of proteins in complex biological samples using mass spectrometry.

Below is an interactive table summarizing the key characteristics of the isotopically labeled compound and its research applications.

PropertyDescription
Compound Name L-Isoleucine (1-¹³C; ¹⁵N)
Isotopic Labels Carbon-13 (¹³C) at the 1st carbon position (carboxyl group) and Nitrogen-15 (¹⁵N) at the amine group.
Key Research Areas Protein and Amino Acid Kinetics, Metabolic Flux Analysis (MFA), Quantitative Proteomics.
Primary Measurement Rates of protein synthesis, breakdown, and turnover; metabolic reaction rates.
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.netutoronto.caacs.org

Detailed research findings have demonstrated the utility of this tracer in various contexts. For instance, studies on protein turnover in different physiological and pathological states have utilized ¹³C and ¹⁵N labeled amino acids to elucidate the dynamic nature of proteins in the body. metsol.com These investigations have provided insights into how factors like age, nutrition, and disease affect protein metabolism.

Properties

Molecular Weight

133.16

Purity

98%

Origin of Product

United States

Biosynthesis and Targeted Isotopic Labeling Strategies for L Isoleucine 1 13c; 15n

Microbial Production Systems for L-Isoleucine (1-¹³C; ¹⁵N)

Microbial systems, particularly bacteria, are widely employed for the production of isotopically labeled amino acids due to their well-characterized metabolic pathways and the relative ease of genetic manipulation. These systems offer a cost-effective and efficient means of incorporating stable isotopes like ¹³C and ¹⁵N into biomolecules.

Escherichia coli Based Expression Systems

Escherichia coli is a preferred host for the production of isotopically labeled proteins and amino acids. nih.gov Its genome is well-understood, and a vast array of genetic tools are available for metabolic engineering to enhance the yield of desired products. nih.gov In the context of L-isoleucine synthesis, E. coli possesses the necessary biosynthetic pathways that can be harnessed for the production of L-Isoleucine (1-¹³C; ¹⁵N). acs.org The biosynthesis of L-isoleucine in E. coli begins with glucose, which is converted through a series of enzymatic reactions to L-threonine, a key precursor. nih.govacs.org L-threonine is then transformed into L-isoleucine in a five-step enzymatic reaction. nih.govacs.org

For uniform isotopic labeling, microbial cultures are grown in minimal media where the sole sources of carbon and nitrogen are isotopically enriched. ckgas.com This ensures that the isotopes are incorporated throughout the newly synthesized biomolecules. A typical minimal medium consists of M9 salts, a carbon source, and a nitrogen source. ckgas.com For the production of L-Isoleucine (1-¹³C; ¹⁵N), the minimal medium is supplemented with [U-¹³C]-glucose as the sole carbon source and [¹⁵N]-ammonium chloride as the sole nitrogen source. researchgate.netgmclore.org This strategy leads to the uniform incorporation of ¹³C and ¹⁵N into all amino acids, including L-isoleucine. While effective for uniform labeling, protein yields in minimal media can be lower compared to complex media. researchgate.net

Table 1: Typical Components of M9 Minimal Medium for Isotopic Labeling

Component Concentration Purpose
M9 Salts (10x) 100 ml/L Provides essential minerals
[U-¹³C]-Glucose (20% w/v) 20 ml/L ¹³C Carbon source
[¹⁵N]-Ammonium Chloride 1 g/L ¹⁵N Nitrogen source
MgSO₄ (1M) 1 ml/L Source of magnesium ions
CaCl₂ (1M) 0.3 ml/L Source of calcium ions
Thiamine (1 mg/ml) 1 ml/L Vitamin supplement
Biotin (1 mg/ml) 1 ml/L Vitamin supplement
Trace Elements Solution (100x) 10 ml/L Provides essential micronutrients

Data sourced from multiple protocols for minimal media preparation. embl.org

Selective isotopic labeling aims to enrich specific atoms or functional groups within a molecule. This approach is particularly valuable for simplifying complex NMR spectra and for studying specific molecular interactions. nih.gov Precursor-based labeling involves supplying the microbial culture with a labeled precursor that is downstream in the biosynthetic pathway of the target molecule. unl.pt This strategy minimizes isotopic scrambling and allows for targeted enrichment.

To selectively label the δ1 methyl group of isoleucine, ¹³C-labeled α-ketobutyrate (also known as 2-ketobutyrate) is added to the growth medium. nih.govmpg.deresearchgate.net This precursor directly enters the isoleucine biosynthetic pathway, leading to the specific incorporation of the ¹³C label at the δ1 position. nih.govmpg.de This method is highly efficient and results in minimal isotopic scrambling to other positions. unl.pt The use of [3,3-²H₂], ¹³C α-ketobutyrate can further be employed to introduce deuterium (B1214612) at the adjacent methylene (B1212753) group, which is advantageous in certain NMR experiments. utoronto.ca

Table 2: Precursor-Based Labeling of Isoleucine

Labeled Precursor Target Site in Isoleucine Labeling Outcome
[¹³C]-α-ketobutyrate δ1 methyl group Selective ¹³C labeling of the δ1 methyl group
[3,3-²H₂], ¹³C α-ketobutyrate δ1 methyl group and adjacent methylene ¹³C labeling of the δ1 methyl group and deuteration of the Cγ position

Information compiled from studies on selective isotopic labeling. nih.govmpg.deresearchgate.netutoronto.ca

In both uniform and precursor-based labeling strategies, ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) serves as the primary nitrogen source in the minimal medium. researchgate.netisotope.com The nitrogen atom from ¹⁵NH₄Cl is incorporated into amino acids through various transamination reactions, resulting in the labeling of the amino group of L-isoleucine and other amino acids with ¹⁵N. alfa-chemistry.com This provides a straightforward and effective method for achieving high levels of ¹⁵N enrichment. nih.gov The isotopic enrichment of the resulting amino acids can reach up to 98 atom % ¹⁵N. alfa-chemistry.com

Pyruvate (B1213749) is a key metabolic intermediate that serves as a precursor for the biosynthesis of several amino acids, including isoleucine, valine, and leucine (B10760876). nih.gov By using specifically labeled pyruvate, it is possible to achieve site-specific carbon labeling in these amino acids. For instance, the use of [2-¹³C]pyruvic acid results in the labeling of the C-3 position of isoleucine, while [3-¹³C]pyruvic acid leads to labeling at the C-3' position. nih.gov This site-specific incorporation allows for detailed studies of protein structure and dynamics. However, it is important to note that because pyruvate is a central metabolite, there is a potential for the label to be scrambled into other aliphatic residues. nih.gov

Precursor-Based Labeling Strategies for Selective Enrichment

Other Prokaryotic Systems (e.g., Corynebacterium glutamicum)

Microbial fermentation using prokaryotic systems like Corynebacterium glutamicum is a powerful strategy for producing isotopically labeled amino acids. C. glutamicum is particularly well-suited for this purpose due to its well-characterized metabolism and its capacity to overproduce specific amino acids. nih.gov The biosynthesis of L-isoleucine in this organism is a complex, multi-step pathway originating from aspartate and pyruvate. researchgate.net

To achieve the desired (1-¹³C; ¹⁵N) labeling pattern, a targeted isotopic labeling strategy is implemented by carefully controlling the composition of the growth medium.

¹⁵N Labeling: The ¹⁵N isotope is incorporated by supplying ¹⁵N-labeled ammonium sulfate (B86663) ([¹⁵N]H₄)₂SO₄ as the sole nitrogen source in the fermentation medium. The bacterium utilizes the ¹⁵N-ammonia for all nitrogen-requiring biosynthetic processes, including the transamination step that introduces the amino group onto the isoleucine precursor, α-keto-β-methylvalerate. This method has been shown to achieve high levels of ¹⁵N enrichment, often exceeding 95 atom%. nih.gov

1-¹³C Labeling: Introducing the ¹³C label specifically at the C-1 (carboxyl) position is more complex than uniform labeling. It requires the addition of a specific ¹³C-labeled precursor that enters the metabolic pathway and contributes the carboxyl carbon. While feeding the culture with precursors like [1-¹³C]pyruvate or other specifically labeled small molecules can be explored, preventing the scrambling of the label into other positions is a significant challenge due to the interconnectedness of central carbon metabolism. nih.gov A more direct strategy involves providing a late-stage precursor that is already labeled at the desired position.

Metabolic engineering of C. glutamicum strains can further enhance production. This includes overexpressing key enzymes in the isoleucine biosynthesis pathway and engineering feedback-resistant enzyme variants to prevent the accumulation of intermediates and increase the metabolic flux towards L-isoleucine. nih.gov

Organism Labeled Precursor(s) Achieved Enrichment Productivity/Yield
Corynebacterium glutamicum[¹⁵N]ammonium sulfate>95 atom% ¹⁵NUp to 120 µmol/mL for L-[¹⁵N]isoleucine nih.gov
Corynebacterium glutamicum[2-¹³C]pyruvic acid or [3-¹³C]pyruvic acidSite-specific ¹³C labeling (at C-3 or C-3')Not specified nih.gov

Enzymatic Synthesis Approaches for L-Isoleucine (1-¹³C; ¹⁵N)

Enzymatic methods offer high specificity and stereoselectivity, making them an attractive alternative to fermentation for producing precisely labeled compounds. These in vitro systems provide greater control over reaction conditions and substrate utilization.

The most direct enzymatic route to L-Isoleucine (1-¹³C; ¹⁵N) is the reductive amination of its corresponding α-keto acid precursor, α-keto-β-methylvaleric acid (KMBV). rupahealth.com This reaction is catalyzed by amino acid dehydrogenases, such as Leucine Dehydrogenase (LeuDH), or by transaminase systems. nih.govbiochim.romdpi.com

To produce the target molecule, the substrates must be isotopically labeled.

Labeled α-Keto Acid: The synthesis begins with α-keto-β-methylvaleric acid that is specifically labeled with ¹³C at the C-1 position (which becomes the carboxyl carbon).

Labeled Nitrogen Source: ¹⁵N-ammonia (in the form of an ammonium salt like ¹⁵NH₄Cl) is used as the nitrogen donor for the amination step. researchgate.net

Enzyme and Cofactor: An enzyme like LeuDH catalyzes the reaction. This process requires the cofactor NADH, which is consumed in the reaction. To make the process cost-effective, a cofactor regeneration system is typically employed, for instance, using glucose dehydrogenase to regenerate NADH from NAD⁺. biochim.roresearchgate.net

This enzymatic approach is highly efficient and stereospecific, yielding exclusively the L-enantiomer. researchgate.net

Enzyme System Substrates Key Features
Leucine Dehydrogenase (LeuDH)(1-¹³C)-α-keto-β-methylvalerate, ¹⁵NH₄Cl, NADHHigh stereospecificity for L-isoleucine; requires NADH cofactor regeneration. biochim.romdpi.com
Transaminase (e.g., AvtA) + Alanine Dehydrogenase(1-¹³C)-α-keto-β-methylvalerate, ¹⁵NH₄Cl, GlucoseWhole-cell biotransformation system; cofactor regeneration driven by glucose catabolism. nih.gov

Other enzymatic strategies can be employed, often starting from a racemic or diastereomeric mixture of precursors. For example, hydantoinase enzymes can be used in a process that stereoselectively converts a hydantoin (B18101) derivative to the desired N-carbamoyl-L-amino acid, which is then converted to L-isoleucine. google.com In this context, the synthesis would begin with a 5-substituted hydantoin derived from the isotopically labeled α-keto-β-methylvalerate. An L-hydantoinase would stereoselectively hydrolyze the hydantoin mixture to produce N-carbamoyl-L-isoleucine (1-¹³C; ¹⁵N), which is subsequently decarbamoylated. This method leverages the high stereoselectivity of enzymes to resolve chiral mixtures, ensuring the final product is the correct L-diastereomer. google.com

Chemical Synthesis Routes for L-Isoleucine (1-¹³C; ¹⁵N)

While biological methods are often preferred for their stereospecificity, classical chemical synthesis provides a versatile route for incorporating isotopic labels at virtually any position. The synthesis of isoleucine, first reported in 1905, typically involves multi-step procedures starting from simple precursors like 2-bromobutane (B33332) and diethyl malonate. wikipedia.org

To produce L-Isoleucine (1-¹³C; ¹⁵N), isotopically labeled starting materials must be used.

The ¹³C label at the C-1 position can be introduced using a ¹³C-labeled cyanide (e.g., K¹³CN) or a ¹³C-labeled carboxyl-containing reagent at an appropriate step in the synthetic pathway.

The ¹⁵N label is typically introduced via amination using a ¹⁵N-labeled source, such as ¹⁵NH₃ or a derivative.

A significant drawback of de novo chemical synthesis is the difficulty in controlling stereochemistry. L-isoleucine has two chiral centers (at the α and β carbons), meaning four possible stereoisomers exist: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S).

Racemization: Many chemical reactions used in synthesis are not stereospecific and can lead to the formation of racemic mixtures (equal amounts of D and L forms) at the α-carbon.

Diastereomer Formation: Controlling the stereochemistry at the β-carbon is also challenging, often resulting in a mixture of isoleucine and allo-isoleucine diastereomers.

Purification and Validation of Labeled L-Isoleucine

Regardless of the synthesis method, the final product must undergo rigorous purification and validation to ensure it meets the required specifications for chemical, isotopic, and stereochemical purity.

Purification: The labeled L-isoleucine is typically purified from the reaction mixture or fermentation broth using techniques such as ion-exchange chromatography and crystallization.

Validation: A combination of analytical techniques is used to confirm the identity and purity of the final compound.

Validation Parameter Analytical Technique Purpose
Chemical Identity & Isotopic Enrichment Mass Spectrometry (MS)Confirms the molecular weight, which will be shifted due to the presence of the ¹³C and ¹⁵N isotopes, and quantifies the level of isotopic enrichment. nih.gov
Isotopic Label Position Nuclear Magnetic Resonance (NMR) Spectroscopy¹³C-NMR confirms that the ¹³C label is exclusively at the C-1 (carboxyl) position. ¹H-NMR and 2D NMR (e.g., HSQC) confirm the overall structure and absence of impurities. nih.govbmrb.io
Chiral Purity (Enantiomeric & Diastereomeric) Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)Separates and quantifies the different stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, D-allo-isoleucine) to ensure the product is the correct (2S, 3S) isomer. sigmaaldrich.comnih.gov
Optical Rotation PolarimetryMeasures the specific rotation of the compound, which should match the known value for pure L-isoleucine.

Chromatographic Purification Techniques

Following biosynthesis, the purification of L-Isoleucine (1-¹³C; ¹⁵N) from the complex culture medium or reaction mixture is crucial to ensure a high-purity product for subsequent analytical applications. Chromatographic techniques are central to this process, leveraging the physicochemical properties of isoleucine to separate it from other amino acids, salts, and media components. Ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC) are commonly employed methods.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a primary and highly effective method for purifying amino acids. harvardapparatus.comuni-mate.hu This technique separates molecules based on their net charge, which is pH-dependent. L-isoleucine is an amphoteric molecule, possessing both a carboxylic acid group and an amino group. Its charge state can be manipulated by adjusting the pH of the buffer.

A typical IEC purification strategy for L-Isoleucine (1-¹³C; ¹⁵N) involves the following steps:

Resin Selection: A strong cation-exchange resin is often used. At a low pH (acidic conditions), the amino group of isoleucine is protonated (-NH₃⁺), giving it a net positive charge and allowing it to bind to the negatively charged resin. nih.gov

Sample Loading: The crude, cell-free biosynthesis medium, adjusted to an acidic pH (e.g., pH 2-3), is loaded onto the equilibrated cation-exchange column.

Washing: The column is washed with the equilibration buffer to remove unbound, neutral, and anionic contaminants.

Elution: The bound L-isoleucine is eluted by increasing the pH or the ionic strength of the buffer. A step or gradient elution with a buffer of increasing pH (e.g., a sodium hydroxide (B78521) solution) or salt concentration (e.g., sodium chloride) neutralizes the positive charge on the amino group, causing the isoleucine to detach from the resin. uni-mate.hu

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique used for the purification of amino acids, particularly for achieving high purity. nih.gov This method separates molecules based on their hydrophobicity. L-isoleucine, with its sec-butyl side chain, is a relatively nonpolar amino acid and can be effectively retained on a nonpolar stationary phase (such as C18). sielc.comresearchgate.net

The procedure for RP-HPLC purification typically involves:

Column: A C18 stationary phase is commonly used.

Mobile Phase: A polar mobile phase, often a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol, is used. sielc.com An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is usually added to improve peak shape and resolution.

Elution: A gradient elution is typically employed, where the concentration of the organic solvent is gradually increased. This increases the mobile phase's hydrophobicity, causing the retained L-isoleucine to elute from the column. researchgate.net

Underivatized amino acids can be successfully separated and purified using these methods, which is advantageous as it avoids isotopic dilution and potential fractionation associated with derivatization steps. nih.gov

Assessment of Isotopic Enrichment and Purity

After purification, it is essential to verify the chemical purity and confirm the successful incorporation and position of the stable isotopes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the definitive analytical techniques for this assessment.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and isotopic labeling pattern of a molecule. For L-Isoleucine (1-¹³C; ¹⁵N), both ¹H and ¹³C NMR are used to confirm the identity, purity, and specific sites of isotopic enrichment.

¹³C NMR Spectroscopy: The most direct evidence for the ¹³C label comes from the ¹³C NMR spectrum. In an unlabeled L-isoleucine sample, the signal for the carboxyl carbon (C1) appears at a characteristic chemical shift (approximately 177 ppm). In L-Isoleucine (1-¹³C; ¹⁵N), the intensity of this peak will be dramatically enhanced due to the high enrichment (typically >98%) of ¹³C at this position. Furthermore, the presence of the adjacent ¹⁵N atom will cause this C1 signal to appear as a doublet due to one-bond ¹³C-¹⁵N spin-spin coupling (¹J_C1,N), providing unambiguous confirmation of the ¹⁵N label's position relative to the ¹³C-labeled carbon. nih.gov

The table below summarizes the expected NMR observations for L-Isoleucine (1-¹³C; ¹⁵N).

NucleusExperimentExpected ObservationConfirmation
¹³C1D ¹³C NMRIntense signal at ~177 ppm, split into a doublet.High enrichment at C1 position; presence of adjacent ¹⁵N.
¹H1D ¹H NMRCharacteristic resonances for isoleucine, confirming chemical structure and purity.Overall molecular identity.
¹H, ¹³C2D ¹H-¹³C HSQCCorrelation peak for Hα-Cα shows coupling to C1.Confirms proximity of Hα to the ¹³C-labeled carboxyl group.
¹H, ¹⁵N2D ¹H-¹⁵N HSQCIntense correlation for the -NH₂ group.High ¹⁵N enrichment at the amino group.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to quantify the level of isotopic enrichment. nih.gov For L-Isoleucine (1-¹³C; ¹⁵N), MS analysis directly confirms the incorporation of both stable isotopes.

Molecular Weight Determination: The molecular weight of natural L-isoleucine is approximately 131.17 g/mol . The incorporation of one ¹³C atom (in place of ¹²C) and one ¹⁵N atom (in place of ¹⁴N) results in a mass increase of two atomic mass units. Therefore, the molecular ion peak [M+H]⁺ for L-Isoleucine (1-¹³C; ¹⁵N) is expected at m/z 134, whereas the unlabeled compound would be at m/z 132. Techniques like electrospray ionization (ESI) are commonly used for this analysis. nih.govnih.gov

Isotopic Enrichment Analysis: The isotopic enrichment is determined by comparing the relative intensities of the mass peaks corresponding to the labeled and unlabeled molecules. tandfonline.comtandfonline.com For a sample of L-Isoleucine (1-¹³C; ¹⁵N), the mass spectrum will show a distribution of isotopologues. The primary peaks of interest are:

m/z 132: Corresponding to the [M+H]⁺ of any residual unlabeled L-isoleucine.

m/z 133: Corresponding to singly labeled species ([¹³C]-only or [¹⁵N]-only) or the natural abundance of isotopes in the unlabeled molecule.

m/z 134: Corresponding to the target doubly labeled L-Isoleucine (1-¹³C; ¹⁵N) [M+H]⁺.

The isotopic enrichment (in atom percent) is calculated based on the integrated peak areas of these ions. High-resolution mass spectrometry can further resolve these peaks from other naturally occurring isotopes (e.g., ¹³C in other positions) to provide a more accurate assessment of purity. nih.gov

The following table outlines the key ions observed in the mass spectrum of L-Isoleucine (1-¹³C; ¹⁵N).

m/z (for [M+H]⁺)SpeciesSignificance
132Unlabeled L-IsoleucineIndicates the amount of unlabeled impurity.
133Singly labeled L-Isoleucine or natural isotopologuesCan indicate incomplete labeling or be used for baseline correction.
134L-Isoleucine (1-¹³C; ¹⁵N)The target molecule; its relative abundance determines the isotopic enrichment.

Gas chromatography-mass spectrometry (GC-MS), often after derivatization of the amino acid, is also a powerful tool for quantifying isotopic enrichment in complex biological samples. nih.govucdavis.edu

Advanced Spectroscopic Applications of L Isoleucine 1 13c; 15n in Structural Biology

Nuclear Magnetic Resonance (NMR) Spectroscopy of Labeled Proteins

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique in structural biology for elucidating the three-dimensional structures and dynamics of proteins at atomic resolution. wikipedia.org A significant challenge in the NMR study of proteins, especially larger ones, is the sheer number of signals, which leads to spectral overlap and complexity. nih.gov Isotopic labeling, the incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the protein, is a fundamental strategy to overcome these limitations. nih.gov These isotopes provide a means to simplify spectra and enable the use of advanced multi-dimensional NMR experiments. nih.gov

Solution-State NMR for Protein Structure and Dynamics

Solution-state NMR is instrumental for studying proteins in an environment that mimics their native physiological state. The ability to observe molecular motion across a wide range of timescales makes it uniquely suited for characterizing protein dynamics, which are often intrinsically linked to function. nmr-bio.com The application of isotopic labeling, including the use of L-Isoleucine (1-¹³C; ¹⁵N), has been pivotal in extending the capabilities of solution-state NMR to larger and more complex protein systems.

A common and foundational approach in protein NMR is uniform labeling, where the protein is enriched with ¹⁵N and ¹³C isotopes. protein-nmr.org.uk This is typically achieved by expressing the protein in bacteria grown on minimal media where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose. protein-nmr.org.ukprotein-nmr.org.uk This "double labeling" strategy ensures that nearly all nitrogen and carbon atoms in the protein are NMR-active isotopes. protein-nmr.org.uk

The primary benefit of uniform ¹⁵N, ¹³C labeling is that it facilitates the straightforward assignment of both the backbone and side-chain ¹H, ¹³C, and ¹⁵N resonances using a suite of triple-resonance experiments (e.g., HNCA, HNCACB, HN(CO)CACB). protein-nmr.org.ukprotein-nmr.org.uk These experiments create correlations between the backbone amide proton and nitrogen (¹H and ¹⁵N) and the alpha and beta carbons (Cα and Cβ) of the same and preceding residues in the protein sequence. By systematically connecting these correlations, a sequential "walk" through the protein backbone can be performed, leading to the assignment of a high proportion of the protein's resonances. protein-nmr.org.uk A comprehensive set of assignments is a prerequisite for the accurate determination of a protein's three-dimensional structure. protein-nmr.org.uk

While uniform labeling is powerful, its utility diminishes as protein size increases beyond approximately 25 kDa. northwestern.edu Larger proteins tumble more slowly in solution, leading to rapid signal decay (transverse relaxation) and consequently, broad spectral lines that are difficult to resolve and interpret. protein-nmr.org.uknih.gov To address this, a more sophisticated strategy involves selective labeling of specific amino acid types or positions within a protein that is otherwise perdeuterated (where most non-exchangeable protons are replaced with deuterium (B1214612), ²H). northwestern.edunih.gov

Methyl groups (CH₃) are particularly effective probes for NMR studies of large proteins. nmr-bio.comnih.gov Their rapid rotation, even within a large and slowly tumbling protein, leads to favorable relaxation properties and sharper NMR signals. nih.gov L-isoleucine, along with valine and leucine (B10760876), is a key target for this approach because its side chain contains methyl groups that are often located in the hydrophobic core of proteins. nih.gov

A powerful technique involves the use of specific isotopically labeled precursors in the growth media. For instance, to specifically label the δ1-methyl group of isoleucine, α-ketobutyrate labeled with ¹³C can be added to the minimal media of an E. coli expression system growing in deuterated water (D₂O). rsc.orgmpg.de This results in a protein that is highly deuterated, which simplifies the proton NMR spectrum and improves relaxation properties, but contains protonated ¹³CH₃ groups at the isoleucine δ1 position. nih.govrsc.org This selective protonation on a deuterated background is crucial for studying macromolecular systems of several hundred kilodaltons. rsc.org

Table 1: Comparison of Labeling Strategies for Protein NMR

Labeling StrategyTypical Protein Size LimitKey AdvantagesKey Disadvantages
Uniform ¹⁵N, ¹³C Labeling ~25 kDa- Enables straightforward backbone and side-chain assignments using triple-resonance experiments. protein-nmr.org.uk- Severe spectral overlap and line broadening for larger proteins. nih.gov
Selective ¹³CH₃ Labeling (e.g., Ile-δ1) in a Deuterated Background >100 kDa, up to 1 MDa- Improved spectral resolution and sensitivity for large systems. nih.govrsc.orgnih.gov - Probes hydrophobic core dynamics and interactions. nmr-bio.comnih.govmpg.de- Requires specific labeled precursors, which can be costly. nih.gov - Provides information only from the labeled sites.

The combination of selective methyl protonation and perdeuteration dramatically enhances both the resolution and sensitivity of NMR spectra for large proteins. nih.govrsc.orgnih.gov Deuteration of the protein at all non-exchangeable carbon positions eliminates most ¹H-¹H dipolar interactions, which are a major source of line broadening in large molecules. nmr-bio.comprotein-nmr.org.uk This leads to significantly sharper lines for the remaining protons.

Furthermore, methyl groups provide intense signals for several reasons:

Proton Multiplicity: The presence of three equivalent protons in a methyl group results in a stronger intrinsic signal compared to a single proton. nmr-bio.com

Favorable Relaxation: The rapid internal rotation of the methyl group slows down transverse relaxation, preserving the signal for a longer time and resulting in narrower linewidths. nmr-bio.comnih.gov

Reduced Spectral Crowding: Methyl group resonances appear in a relatively uncongested region of the 2D [¹H, ¹³C] correlation spectrum, which minimizes signal overlap. nmr-bio.comrsc.org

This approach, often coupled with methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques, has pushed the size limit of proteins amenable to solution NMR studies to nearly one megadalton (MDa). nih.govrsc.org

Amino acids with methyl-containing side chains, such as isoleucine, leucine, and valine, are frequently located in the hydrophobic core of globular proteins. nmr-bio.comnih.gov This region is critical for protein folding, stability, and function. pnnl.gov By selectively labeling these methyl groups, researchers can gain unique insights into the structure and dynamics of the protein interior. nmr-bio.comnih.govmpg.de

Changes in the chemical shifts of these methyl probes can report on:

Protein Folding and Stability: Monitoring the environment around the methyl groups as the protein folds or unfolds.

Ligand Binding: Detecting conformational changes in the hydrophobic core upon the binding of small molecules, drugs, or other proteins. nih.gov

Allosteric Regulation: Observing how binding at one site on the protein transmits structural changes to the distant hydrophobic core.

Side-chain Dynamics: Measuring the motion of individual side chains within the core, which is essential for protein function. nih.gov

Thus, selectively labeled isoleucine methyl groups act as sensitive, site-specific reporters of molecular events occurring deep within the protein structure. nih.gov

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR that arises from the through-space dipolar coupling between nuclear spins. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it an extremely sensitive measure of inter-proton distances up to approximately 6 Å. utoronto.ca NOEs provide the critical distance restraints needed to calculate the three-dimensional structure of a protein. utoronto.ca

In selectively labeled, deuterated proteins, it is possible to measure NOEs between methyl protons and other protons, including those of other methyl groups or the backbone amide protons (NH). nih.govutoronto.ca

Methyl-Methyl NOEs: NOEs observed between different methyl groups provide long-range distance information that is invaluable for defining the global fold of the protein. utoronto.ca Because many methyl groups are situated in the hydrophobic core, these restraints link elements of secondary structure that may be far apart in the primary sequence. utoronto.cautoronto.ca

Methyl-Nitrogen NOEs: NOEs between methyl protons and backbone amide protons help to position the side chains relative to the protein backbone.

Specialized 3D and 4D NMR experiments have been designed to resolve and assign these NOEs with high resolution, even in very large proteins. utoronto.ca The measurement of a network of such NOEs involving selectively labeled isoleucine methyl groups provides crucial structural information that would be inaccessible in uniformly protonated large proteins due to spectral complexity and line broadening. nih.govutoronto.ca

Investigation of Protein-Ligand Interactions

Understanding the intricate dance between proteins and their binding partners (ligands) is fundamental to deciphering biological processes and for drug discovery. L-Isoleucine (1-¹³C; ¹⁵N) serves as a sensitive reporter for these interactions.

Chemical Shift Perturbation (CSP) analysis is a widely used NMR technique to map the binding interface of a protein-ligand complex. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. When a ligand binds to a protein, the chemical shifts of the nuclei at the binding site and those affected by conformational changes will be altered.

By selectively labeling isoleucine residues with ¹³C and ¹⁵N, researchers can monitor the changes in the chemical shifts of the backbone amide group (¹⁵N-H) and the carbonyl carbon (¹³C') upon ligand titration. This residue-specific labeling simplifies the otherwise crowded NMR spectra of large proteins, allowing for the unambiguous identification of the isoleucine residues involved in the interaction. nih.govresearchgate.net The magnitude of the chemical shift perturbation can provide information about the binding affinity and the location of the binding site.

Table 1: Example of Chemical Shift Perturbations in a Hypothetical Protein upon Ligand Binding

Isoleucine Residue Unbound State ¹H-¹⁵N HSQC Chemical Shift (ppm) Ligand-Bound State ¹H-¹⁵N HSQC Chemical Shift (ppm) Chemical Shift Perturbation (Δδ)
Ile-25 8.25, 120.1 8.35, 121.5 1.41
Ile-58 7.98, 118.5 8.52, 119.2 0.88

This interactive table illustrates how significant changes in chemical shifts for specific isoleucine residues (e.g., Ile-25 and Ile-58) can pinpoint their location within or near the ligand-binding pocket.

Transversal relaxation (T₂) rates of atomic nuclei are sensitive to molecular motions and can provide insights into the dynamics of protein-ligand interactions. The incorporation of ¹³C and ¹⁵N labels allows for the measurement of residue-specific T₂ relaxation times. Changes in these relaxation rates upon ligand binding can reveal alterations in the flexibility and dynamics of the protein backbone and side chains. For instance, a decrease in T₂ (an increase in the relaxation rate) for a specific isoleucine residue often indicates a reduction in local motion, suggesting that this residue becomes more rigid upon ligand binding, which is characteristic of residues at the binding interface.

The use of transverse relaxation-optimized spectroscopy (TROSY) in conjunction with isotopic labeling can extend the application of these studies to larger proteins and protein complexes, which would otherwise suffer from broad spectral lines and low sensitivity. rsc.org

Applications in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large biological macromolecules and complexes. While cryo-EM does not directly detect isotopic labels in the same way as NMR, the use of L-Isoleucine (1-¹³C; ¹⁵N) in the protein production process can be indirectly beneficial.

Proteins for cryo-EM studies are often produced using recombinant expression systems. The same isotopic labeling protocols used for NMR can be employed to produce protein samples for cryo-EM. This allows for a complementary structural biology approach, where NMR can be used to validate the expression and folding of the protein and to study its dynamics in solution, while cryo-EM provides the high-resolution static structure. nih.gov The ability to use identically prepared samples for both techniques strengthens the confidence in the resulting structural models. Furthermore, for very large and complex systems, integrating data from both cryo-EM and ssNMR, which is facilitated by isotopically labeled samples, can provide a more complete picture of the macromolecular structure and function.

Enhancement of NMR-Cryo-EM Hybrid Approaches

Selective isotopic labeling of proteins is a cornerstone of modern NMR spectroscopy, enabling the study of large and complex systems. researchgate.netnih.gov By introducing ¹³C and ¹⁵N isotopes at specific sites, researchers can overcome the spectral crowding and signal overlap that complicate the analysis of proteins larger than 20 kDa. nih.govutoronto.ca L-isoleucine, an essential branched-chain amino acid, is frequently located within the hydrophobic cores of proteins, making it an invaluable probe for studying protein folding, stability, and intermolecular interactions. utoronto.ca The specific labeling of isoleucine's δ1 methyl group is particularly advantageous for obtaining long-range distance restraints, which are crucial for defining the three-dimensional fold of a protein. utoronto.caresearchgate.net

In the context of NMR-Cryo-EM hybrid methods, L-Isoleucine (1-¹³C; ¹⁵N) labeling enhances the process in several critical ways:

Facilitating Structural Refinement: Cryo-EM can generate detailed density maps of large protein assemblies. thermofisher.com However, flexible loops or domains are often poorly resolved in these maps. NMR data from selectively labeled isoleucine residues within these dynamic regions can provide precise distance restraints. These restraints act as structural guideposts, allowing for the accurate fitting and refinement of atomic models into the lower-resolution segments of the cryo-EM density map. biorxiv.org

Probing Dynamics across Timescales: While cryo-EM provides a static picture, NMR can capture a wide range of molecular motions. By analyzing the relaxation properties of the ¹³C and ¹⁵N nuclei in the labeled isoleucine, it is possible to characterize the dynamics of specific regions of the protein, offering insights into its function, allosteric regulation, and binding interactions that a static structure alone cannot provide.

The utility of this approach is demonstrated in studies of large macromolecular machines. For instance, in an analysis of the type-three secretion system needle of Shigella flexneri, specific labeling of isoleucine, leucine, and valine methyl groups using α-ketobutyrate and α-ketoisovalerate precursors drastically simplified the solid-state NMR spectra. mpg.de This simplification enabled the collection of 49 methyl-methyl and methyl-nitrogen distance restraints, including 10 unambiguous long-range restraints that were critical for structural determination. mpg.de Such precise, long-range information is exactly what is needed to complement a cryo-EM map of a large assembly.

The table below summarizes the complementary nature of the information provided by each technique in a hybrid approach.

FeatureCryo-Electron Microscopy (Cryo-EM)Isotope-Labeled NMR Spectroscopy
Primary Output 3D electron density mapResonance assignments, distance/orientational restraints
Resolution Near-atomic for rigid coresAtomic resolution for labeled sites
Size Limitation Favors large complexes (>100 kDa) nih.govOptimal for smaller proteins (<50 kDa), but extendable with labeling nih.gov
Dynamic Information Captures conformational states (static snapshots)Provides detailed information on dynamics across ps-s timescales
Sample State Vitrified in non-crystalline ice nih.govIn solution, close to native state

The following table outlines representative research findings where specific labeling of isoleucine has been instrumental in structural studies, highlighting the type of data that enhances hybrid models.

Protein SystemLabeling StrategyKey Findings
Maltose Binding Protein (41 kDa)¹⁵N, ¹³C, ²H labeling with protonated Ile-δ1 methyl groups utoronto.caDemonstrated the ability to obtain high-quality spectra and observe long-range NOEs from isoleucine methyl groups in a larger protein system. utoronto.ca
Shigella flexneri T3SS Needle¹⁵N, ¹³C-methyl labeling of Ile, Leu, Val (ILV) mpg.deEnabled the collection of 10 unambiguous long-range carbon-carbon distance restraints (up to 10.3 Å), crucial for defining the protein's quaternary structure. mpg.de
General Protein StudiesSelective Ile-δ1 labeling using α-ketobutyrate precursor researchgate.netIncreased NMR sensitivity nearly 3-fold compared to traditional ¹H/¹⁵N HSQC, facilitating screening and interaction studies on high molecular weight targets. researchgate.net

By combining the global structural framework from cryo-EM with the precise, site-specific structural and dynamic details from NMR enhanced by L-Isoleucine (1-¹³C; ¹⁵N) labeling, researchers can achieve a more comprehensive and accurate understanding of complex biological systems.

Elucidation of Metabolic Pathways and Fluxes Using L Isoleucine 1 13c; 15n Tracers

Metabolic Flux Analysis (MFA) Methodologies

Metabolic Flux Analysis (MFA) is a suite of techniques used to quantify the rates of intracellular reactions. wikipedia.orgucdavis.edu By introducing a substrate labeled with a stable isotope (like ¹³C or ¹⁵N) and measuring the distribution of these isotopes in downstream metabolites, researchers can deduce the relative contributions of different pathways to the production of those metabolites. osti.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a well-established technique for mapping the flow of carbon through a metabolic network. osti.gov The core principle involves supplying a ¹³C-labeled substrate, such as [1-¹³C]glucose, to a biological system. nih.gov As the cells metabolize this substrate, the ¹³C atoms are incorporated into various intermediates and end-products, including amino acids and other biomolecules. osti.govvanderbilt.edu The specific pattern of ¹³C enrichment in these molecules, known as isotopomer distributions, is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This labeling pattern is directly dependent on the fluxes through the metabolic pathways. By using a computational model that describes the atom transitions for each reaction in the network, the intracellular fluxes can be estimated by finding the flux distribution that best explains the experimentally measured isotopomer data. physiology.org

¹⁵N-Metabolic Flux Analysis (¹⁵N-MFA) operates on a similar principle but focuses on tracking the flow of nitrogen. nih.gov Nitrogen is a fundamental component of many essential biomolecules, including amino acids and nucleotides. By providing a ¹⁵N-labeled source, such as [¹⁵N]ammonium chloride or a ¹⁵N-labeled amino acid, researchers can trace the pathways of nitrogen assimilation and transamination reactions. nih.govbiorxiv.org Quantifying nitrogen metabolism has been more challenging than carbon metabolism, partly because there is less information derived from the isotopic labeling profiles of nitrogen compared to carbon. nih.gov Therefore, ¹⁵N-MFA often requires time-resolved labeling data and the measurement of intracellular metabolite concentrations to accurately determine nitrogen fluxes. nih.gov

Carbon and nitrogen metabolism are tightly interconnected; the synthesis of amino acids, for example, requires both a carbon backbone and a nitrogen source. nih.gov To gain a holistic understanding of cellular metabolism, it is necessary to quantify both carbon and nitrogen fluxes simultaneously. This is achieved by administering both ¹³C and ¹⁵N isotopic tracers. nih.gov

By using a dually labeled tracer like L-Isoleucine (1-¹³C; ¹⁵N) or co-administering separate ¹³C- and ¹⁵N-labeled substrates, ¹³C¹⁵N-MFA platforms can track the interconversions of both carbon and nitrogen atoms throughout the entire metabolic network. nih.govbiorxiv.org This integrated approach provides quantitative flux measurements for nitrogen metabolism alongside the carbon fluxes. nih.gov For instance, a study on Mycobacterium bovis BCG utilized a Bayesian model averaging (BMA) based ¹³C¹⁵N-MFA to provide the first nitrogen flux distributions for amino acid and nucleotide biosynthesis in mycobacteria, establishing glutamate (B1630785) as the central hub for nitrogen metabolism. nih.gov This powerful technique allows for the resolution of C and N fluxes jointly, which is often not possible with classical ¹³C-MFA alone. biorxiv.org

A significant challenge in MFA is determining the directionality of reactions, as many enzymatic reactions are reversible. The information from ¹³C labeling alone is sometimes insufficient to resolve these bidirectional fluxes. nih.gov The integration of ¹⁵N tracers in ¹³C¹⁵N-MFA provides additional constraints on the metabolic model, enhancing the ability to resolve such bidirectional reactions. By combining comprehensive multi-atom transition modeling with statistical frameworks like Bayesian Model Averaging, it is possible to rigorously infer not only the net flux and directionality but also the extent of bidirectionality for certain reactions. nih.gov For example, this approach has been used to resolve the uni- or bidirectionality of reactions involved in the biosynthesis of amino acids such as glycine, serine, isoleucine, and leucine (B10760876). nih.gov

MFA experiments can be conducted under two different isotopic conditions: steady-state or non-steady-state. The choice depends on the biological system and the specific research question.

Isotopically Steady-State MFA assumes that the system is in a metabolic steady state (i.e., metabolite concentrations and fluxes are constant) and that the isotopic labeling of metabolites has reached equilibrium. wikipedia.org This means the fractional labeling of each metabolite is no longer changing over time. This approach is powerful for analyzing systems that can be maintained in a stable condition for a sufficient duration, such as microbial cultures in a chemostat. nih.gov The analysis involves fitting the steady-state labeling patterns of end-products, like protein-bound amino acids, to a metabolic model to determine the fluxes. vanderbilt.edu

Isotopically Non-Steady-State MFA (INST-MFA) is applied to systems that are at a metabolic steady state but are sampled during the transient period before isotopic equilibrium is reached. vanderbilt.edu This method involves collecting time-course data of labeling patterns as the isotope tracer propagates through the network. nsf.gov INST-MFA is particularly useful for systems that are slow to label due to large metabolite pools or for situations where maintaining a long-term metabolic steady state is impractical, as is often the case in mammalian cell culture. vanderbilt.edu By analyzing the dynamics of isotope labeling, INST-MFA can provide increased measurement sensitivity and can even allow for the estimation of metabolite pool sizes. nsf.gov

Tracer Studies in Diverse Biological Models (excluding human clinical studies)

Microbial Systems (e.g., Bacteria, Yeast)

Stable isotope tracers like L-Isoleucine (1-13C; 15N) are extensively used to probe the metabolic networks of microorganisms, which are central to biotechnology and fundamental research. These studies can reveal metabolic flexibility, identify biosynthetic bottlenecks, and inform metabolic engineering strategies. nih.gov

In bacteria such as Escherichia coli and Mycobacterium bovis, ¹³C and ¹⁵N tracers are used in metabolic flux analysis (MFA) to map the flow of nutrients through central carbon metabolism, amino acid biosynthesis, and nitrogen assimilation pathways. nih.govsemanticscholar.org For example, a study using ¹³C and ¹⁵N labels in M. bovis BCG simultaneously resolved carbon and nitrogen fluxes, establishing glutamate as the primary nitrogen hub and quantifying the biosynthetic fluxes for amino acids, including isoleucine. nih.gov When supplied as a nutrient, L-Isoleucine (1-13C; 15N) can be used to trace catabolic routes, such as the recently discovered "underground" pathways for isoleucine metabolism in E. coli. semanticscholar.org

Yeast, including Saccharomyces cerevisiae and Yarrowia lipolytica, are also common models for stable isotope tracing. nih.govnih.gov In these systems, labeled isoleucine can be used to quantify its contribution to protein synthesis, its catabolism as a nitrogen and carbon source, and its role in the production of valuable fusel alcohols derived from its ketoacid intermediate. Isotope tracing helps distinguish between endogenous and exogenous metabolites, which is critical for screening metabolite transporters and understanding nutrient uptake. nih.gov

Microbial ModelResearch FocusKey Findings from Isotope Tracing
E. coli Biosynthesis & CatabolismElucidation of canonical and latent ("underground") pathways for isoleucine synthesis and degradation. nih.govsemanticscholar.org
M. bovis BCG C-N Metabolism Co-regulationSimultaneous quantification of carbon and nitrogen fluxes; confirmed glutamate as the central nitrogen donor for isoleucine and other amino acids. nih.gov
S. cerevisiae Nutrient Transport & MetabolismDifferentiated endogenous vs. exogenous amino acid pools to identify and characterize metabolite transporters. nih.gov
Y. lipolytica Metabolic EngineeringQuantified pathway activity and identified metabolic bottlenecks in engineered strains producing secondary metabolites. nih.gov

Mammalian Cell Culture Systems

The use of stable isotope tracers in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) has become a cornerstone of metabolic flux analysis (MFA) in mammalian cell culture systems. nih.gov L-Isoleucine (1-13C; 15N) is a powerful tool in this regard, offering the ability to simultaneously trace the fate of both the carbon backbone and the amino nitrogen of isoleucine as it is metabolized by cells. This dual-labeling approach provides a more detailed picture of metabolic pathways compared to single-labeled tracers. eurisotop.com

In typical applications, cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or various cancer cell lines, are grown in a medium where standard L-isoleucine is replaced with L-Isoleucine (1-13C; 15N). vanderbilt.edu As the cells metabolize the labeled isoleucine, the heavy isotopes are incorporated into a variety of downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites, researchers can quantify the relative and absolute fluxes through specific biochemical reactions. researchgate.net

Detailed Research Findings:

The 13C label at the first carbon (C1) position, which is part of the carboxyl group, is particularly useful for tracking catabolic activity. In the initial step of isoleucine catabolism, the amino group is removed via transamination, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). msu.ru The 15N label on the amino group allows for precise tracking of this nitrogen atom as it is transferred to α-ketoglutarate to form glutamate, or to other amino acceptors. msu.ru This provides critical information on nitrogen metabolism and the interplay between amino acid pools within the cell.

Following transamination, the resulting α-keto acid, α-keto-β-methylvalerate, undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov In this step, the 13C-labeled carboxyl group is released as 13CO2. The rate of 13CO2 production is a direct measure of the flux through this catabolic pathway. The remaining carbon skeleton enters the mitochondria and is further metabolized, eventually feeding into the tricarboxylic acid (TCA) cycle as either succinyl-CoA or acetyl-CoA. Tracking the 13C label into TCA cycle intermediates and other related metabolites reveals the contribution of isoleucine to cellular energy production and biosynthetic pathways. vanderbilt.edunih.gov

Studies in CHO cells, a commonly used host for producing therapeutic proteins, have shown that understanding amino acid metabolism is crucial for optimizing bioprocesses. vanderbilt.eduresearchgate.net Using stable isotope tracers helps to identify metabolic phenotypes associated with high productivity. researchgate.net For instance, MFA can reveal how isoleucine consumption shifts between anabolic pathways (protein synthesis) and catabolic pathways (energy production) under different culture conditions. engconfintl.org

Table 1: Representative Metabolic Fate of L-Isoleucine (1-13C; 15N) in a Mammalian Cell Culture System
MetaboliteIsotopologue MeasuredTypical Fractional Labeling (%)Metabolic Pathway Indicated
GlutamateM+1 (15N)35%Isoleucine Transamination
13CO2 (from media off-gas)M+1 (13C)15%Isoleucine Oxidation (BCKDH activity)
SuccinateM+1 (13C)5%Anaplerotic contribution to TCA Cycle
Intracellular IsoleucineM+2 (13C, 15N)95%Tracer Uptake Efficiency
Protein-bound IsoleucineM+2 (13C, 15N)40%Protein Synthesis

This interactive table provides representative data illustrating how L-Isoleucine (1-13C; 15N) is traced through key metabolic pathways in a typical mammalian cell culture experiment. The fractional labeling indicates the percentage of the metabolite pool that has incorporated the stable isotope from the tracer.

In Vivo Non-Human Animal Models

Extending tracer studies from cell culture to in vivo non-human animal models, such as mice and rats, allows for the investigation of isoleucine metabolism in the context of a whole organism with complex inter-organ dynamics. nih.gov Methodologies like constant intravenous infusion of L-Isoleucine (1-13C; 15N) are employed to achieve an isotopic steady state in the plasma and tissues of the animal. nih.gov This enables the calculation of whole-body and tissue-specific rates of isoleucine appearance (from protein breakdown and diet), disposal (into protein synthesis and oxidation), and catabolism. nih.govckisotopes.com

Detailed Research Findings:

In vivo studies using 13C-labeled isoleucine in mice have provided quantitative insights into the metabolic fate of branched-chain amino acids (BCAAs). nih.gov By measuring the enrichment of the tracer in plasma, as well as the 13C enrichment in downstream metabolites within various tissues, researchers can construct a comprehensive model of BCAA metabolism.

A key finding from such studies is the tissue-specific nature of isoleucine metabolism. nih.gov While the liver plays a central role in the metabolism of many amino acids, the initial steps of BCAA catabolism predominantly occur in peripheral tissues, particularly skeletal muscle. nih.gov Skeletal muscle has high BCAT activity, allowing it to readily transaminate isoleucine. The resulting α-keto acid can then be oxidized locally or released into circulation for uptake and oxidation by other tissues, such as the liver, heart, and brown adipose tissue. nih.gov

The dual-labeling of L-Isoleucine (1-13C; 15N) is particularly advantageous for dissecting the balance between protein synthesis and degradation. The rate of incorporation of the M+2 isotopologue (containing both 13C and 15N) into tissue protein is a direct measure of the fractional protein synthesis rate. mdpi.com Simultaneously, the rate of 13CO2 release, measured from expired air, quantifies whole-body isoleucine oxidation. nih.gov By comparing these fluxes, scientists can determine how physiological states (e.g., fed vs. fasted) or pathological conditions (e.g., obesity, diabetes) alter the partitioning of isoleucine between anabolic and catabolic fates. nih.govbiorxiv.org For example, studies have shown that insulin (B600854) can acutely stimulate BCAA oxidation specifically in striated muscle. nih.gov

Table 2: Tissue-Specific Isoleucine Metabolic Flux in Mice Determined by 13C-Isoleucine Infusion
TissueMetabolic ProcessRelative Flux Rate (nmol/min/g tissue)Primary Metabolic Role
Skeletal MuscleProtein Synthesis150Major site of BCAA-driven anabolism
Skeletal MuscleOxidation45Significant BCAA catabolism
LiverProtein Synthesis600High protein turnover
LiverOxidation90Major site of BCKA oxidation
Brown Adipose TissueOxidation120High catabolic activity for thermogenesis
HeartOxidation75Energy production from BCAAs

This interactive table presents adapted data from in vivo studies in mice, illustrating the distinct roles different tissues play in the synthesis and oxidation of isoleucine. nih.gov The relative flux rates highlight the metabolic specialization of each organ.

Analytical Methodologies for L Isoleucine 1 13c; 15n and Its Metabolic Derivatives

Mass Spectrometry (MS) Based Quantitation

Mass spectrometry is the cornerstone for the analysis of stable isotope-labeled compounds. chempep.com It allows for the sensitive and accurate detection of molecules containing heavy isotopes like ¹³C and ¹⁵N. chempep.comcambridge.org By measuring the mass-to-charge ratio of ionized molecules, MS can distinguish between unlabeled (light) and labeled (heavy) versions of L-isoleucine and its metabolites, providing quantitative data on their relative abundance. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Measurement

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for measuring the isotopic enrichment of amino acids like L-Isoleucine (1-13C; 15N). nih.govnih.govnih.gov This method is particularly effective for separating and analyzing volatile and thermally stable compounds. alexandraatleephillips.com However, amino acids are non-volatile, necessitating a chemical derivatization step to increase their volatility before they can be analyzed by GC-MS. alexandraatleephillips.comucdavis.edu A common derivatization process involves converting the amino acids into N-acetyl methyl esters. ucdavis.eduucdavis.edu

The analytical process typically involves:

Sample Preparation : Proteins within a sample are broken down into their constituent amino acids through acid hydrolysis. ucdavis.eduucdavis.edu

Derivatization : The liberated amino acids are chemically modified to make them suitable for gas chromatography. alexandraatleephillips.comucdavis.edu

Separation : The derivatized amino acids are separated as they travel through a GC column. ucdavis.edu

Detection and Quantitation : The mass spectrometer detects the separated compounds, measuring the relative abundance of different mass isotopomers (molecules differing only in their isotopic composition) to determine the level of ¹³C and ¹⁵N enrichment. mdpi.comspringernature.com

GC-MS is a robust tool for tracing stable isotopes in metabolic studies, allowing researchers to quantify the incorporation of labeled precursors into various metabolites. mdpi.comspringernature.com While powerful, the accuracy of GC-MS for low-level isotope enrichment can be challenging, though appropriate data processing can enable the detection of isotope traces below 1%. mdpi.com

ParameterDescriptionTypical Conditions
DerivatizationChemical modification to increase volatility.Conversion to N-acetyl methyl esters (NACME). ucdavis.edu
GC ColumnStationary phase for separating compounds.Agilent DB-35 (60 m X 0.32 mm ID, 1.5 µm film thickness). ucdavis.edu
Injector TemperatureTemperature at which the sample is vaporized.260 ºC (splitless). ucdavis.edu
Carrier GasInert gas to move the sample through the column.Helium at a constant flow rate (e.g., 2 mL/min). ucdavis.edu
Ionization ModeMethod used to ionize the sample molecules.Electron Impact (EI) or Chemical Ionization (CI). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for analyzing L-Isoleucine (1-13C; 15N) and its derivatives. A key advantage of LC-MS over GC-MS is that it often does not require derivatization, as it can directly analyze polar and non-volatile compounds in their native state. alexandraatleephillips.com This simplifies sample preparation and avoids potential isotopic fractionation that can occur during derivatization. alexandraatleephillips.com

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. alexandraatleephillips.comnih.gov This approach is widely used for the comprehensive analysis of metabolites in complex biological samples like plasma. restek.comresearchgate.net

High-resolution tandem mass spectrometry (MS/MS) provides enhanced specificity and sensitivity for the analysis of isotopically labeled compounds. nih.govacs.org High-resolution instruments can distinguish between molecules with very similar masses, which is crucial for resolving complex isotopic patterns that arise from metabolic scrambling—where isotopes are transferred from the labeled tracer to other molecules. nih.govacs.org

Tandem MS (MS/MS) adds another layer of specificity by isolating a specific ion (a precursor ion), fragmenting it, and then analyzing the resulting fragment ions. nih.gov This process can confirm the location of the heavy isotope labels within the molecule, providing detailed structural information and verifying the fidelity of the labeling. nih.govacs.org This capability is particularly valuable in studies where understanding the precise metabolic fate of each labeled atom is important. nih.gov

L-Isoleucine (1-13C; 15N) is extensively used in metabolomics to trace metabolic pathways and calculate metabolic fluxes. chempep.commedchemexpress.comisotope.com By introducing the labeled isoleucine into a biological system, researchers can track the incorporation of the ¹³C and ¹⁵N isotopes into various downstream metabolites. pubcompare.ai This provides a dynamic view of metabolic activity. pubcompare.ai

Key applications include:

Metabolic Flux Analysis (MFA) : This involves quantifying the rates of metabolic reactions. By measuring the distribution of isotopes in metabolites over time, MFA can create detailed maps of cellular metabolism. medchemexpress.commedchemexpress.com

Internal Standards : Due to their chemical identity with the unlabeled analyte but different mass, stable isotope-labeled compounds like L-Isoleucine (1-13C; 15N) are ideal internal standards for quantitative LC-MS analysis. restek.comnih.gov They can correct for variations in sample preparation and instrument response, leading to more accurate quantification of endogenous metabolite levels. restek.com

ApplicationDescriptionReference
Metabolic Flux Analysis (MFA)Quantification of intracellular reaction rates by tracking the flow of labeled atoms through metabolic pathways. medchemexpress.commedchemexpress.com
Internal Standard for QuantitationUsed in LC-MS to improve the accuracy and precision of metabolite quantification by correcting for analytical variability. restek.comnih.gov
Metabolic Pathway TracingIdentifying and elucidating biochemical pathways by following the transformation of the labeled tracer into various downstream products. pubcompare.aichempep.com
Nutritional Metabolism ResearchStudying the absorption, distribution, and metabolism of essential amino acids in whole-body systems. pubcompare.ai

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is designed for high-precision measurements of stable isotope ratios. cambridge.orgwikipedia.org Unlike conventional GC-MS or LC-MS which measure the abundance of multiple ions to determine enrichment, IRMS measures the ratio of heavy to light isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) with exceptional accuracy. cambridge.orgalexandraatleephillips.com

When coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), this technique can perform compound-specific isotope analysis. nih.govucdavis.edu In this setup, the compounds separated by the GC are combusted into simple gases (like CO₂ and N₂) before entering the IRMS. ucdavis.edu This allows for the precise determination of the isotopic composition of individual amino acids in a complex mixture. cambridge.orgnih.gov The high precision of IRMS is essential for studies that need to detect very small variations in isotopic abundance. cambridge.org

Quantitative Proteomics Techniques (e.g., SILAC, ICAT)

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that uses stable isotope-labeled amino acids to determine relative protein abundance between different cell populations. creative-peptides.comthermofisher.com In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" amino acid (e.g., natural abundance L-isoleucine), while another population is grown in a medium containing a "heavy" version, such as L-Isoleucine labeled with ¹³C and/or ¹⁵N. thermofisher.comfishersci.com

Over several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second cell population. nih.gov The cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and digested (typically with trypsin). fishersci.com The resulting peptides are analyzed by LC-MS. thermofisher.com Because peptides from the "heavy" population are mass-shifted relative to their "light" counterparts, the ratio of their signal intensities in the mass spectrum directly reflects the relative abundance of the protein in the two original samples. thermofisher.comfishersci.com L-isoleucine is one of the essential amino acids that can be used for this purpose. nih.gov

Isotope-Coded Affinity Tags (ICAT) is another, albeit older, chemical labeling method used in quantitative proteomics. It involves labeling cysteine residues with light or heavy isotopic tags. nih.gov While SILAC integrates the label metabolically, ICAT is an in vitro chemical labeling approach. nih.gov

FeatureDescription
Labeling StrategyMetabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N-L-Isoleucine) into proteins in vivo during cell culture. thermofisher.comfishersci.com
PrincipleTwo cell populations are grown in "light" and "heavy" media, respectively. After experimental treatment, samples are mixed, and the mass difference between labeled and unlabeled peptides is used for relative protein quantification via MS. nih.govthermofisher.com
Commonly Labeled Amino AcidsPrimarily Arginine and Lysine for trypsin digests, but other essential amino acids like Leucine (B10760876) and Isoleucine are also used. nih.govcreative-peptides.com
AdvantagesHigh quantitative accuracy and reproducibility, as labeling is introduced early and samples are combined before processing, minimizing experimental variability. creative-peptides.com
ApplicationsComprehensive identification and quantification of proteins, biomarker discovery, and studying protein dynamics and post-translational modifications. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. nih.gov For isotopically labeled compounds like L-Isoleucine (1-13C; 15N), NMR is particularly valuable for determining the precise location and extent of isotopic enrichment within the molecule and its downstream metabolites. nih.govcreative-proteomics.com

Quantitative 13C and 15N NMR for Isotopic Distribution

Quantitative NMR (qNMR) allows for the determination of the concentration of specific nuclei in a sample. acs.org In the context of L-Isoleucine (1-13C; 15N), both ¹³C and ¹⁵N are NMR-active nuclei, enabling direct observation and quantification of isotopic incorporation. nih.govnih.gov

¹³C NMR: The ¹³C nucleus has a wide chemical shift range, which reduces signal overlap and simplifies spectra, especially when proton decoupling is applied. acs.orgnih.govresearchgate.net This makes it highly effective for resolving signals from different carbon positions within isoleucine and its metabolic products. By analyzing the ¹³C NMR spectrum, researchers can quantify the enrichment at the C1 position, confirming the initial labeling, and track the transfer of this labeled carbon to other molecules in a metabolic network. creative-proteomics.comnih.gov

¹⁵N NMR: Similar to ¹³C NMR, ¹⁵N NMR can be used to analyze the incorporation of the ¹⁵N label. researchgate.net The presence of the ¹⁵N label at the amino group of L-isoleucine can be confirmed and quantified. nih.gov This dual-labeling approach allows for the simultaneous tracking of both carbon and nitrogen atoms, providing a more comprehensive picture of amino acid metabolism. nih.gov The exploitation of the ¹⁵N nucleus can enhance the efficiency and increase the coverage of isotopomers that can be quantified in metabolic flux studies. researchgate.net

The table below summarizes key parameters and their significance in quantitative NMR for isotopic analysis.

ParameterDescriptionRelevance to L-Isoleucine (1-13C; 15N) Analysis
Signal Integral The area under an NMR peak, which is directly proportional to the number of nuclei contributing to the signal.Allows for the direct quantification of ¹³C and ¹⁵N enrichment at specific atomic positions in isoleucine and its metabolites.
Relaxation Times (T1) The time constant describing how nuclei return to thermal equilibrium after excitation. Full relaxation is crucial for accurate quantification.Must be properly accounted for in experimental setup to ensure that signal intensities accurately reflect nuclear concentrations.
Nuclear Overhauser Effect (NOE) The transfer of nuclear spin polarization from one nucleus to another, which can affect signal intensity.Often suppressed in quantitative experiments (e.g., using inverse-gated decoupling) to prevent signal distortions and ensure accuracy.
Internal Standard A compound of known concentration added to the sample to provide a reference for quantification.Enables the calculation of absolute concentrations of labeled and unlabeled metabolites.

Advanced NMR Pulse Sequences for Complex Biological Samples

Biological samples such as cell extracts or biofluids are inherently complex mixtures. nih.gov Advanced, multi-dimensional NMR pulse sequences are essential for resolving the extensive signal overlap present in simple one-dimensional (1D) spectra and for unambiguously identifying metabolites. nih.govnih.gov

Two-dimensional (2D) NMR experiments are frequently used in metabolomics to disperse signals across two frequency axes, significantly improving resolution. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This is one of the most powerful experiments for analyzing ¹³C and ¹⁵N labeled compounds. nih.govnih.gov The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly bonded to ¹³C atoms. nih.gov For L-Isoleucine (1-13C; 15N), this allows for the specific detection of the proton attached to the labeled C1 carbon (if applicable after metabolic conversion) and other carbons, providing clear markers for tracking the isotope's fate. researchgate.net Similarly, ¹H-¹⁵N HSQC correlates amide protons with their attached nitrogen atoms, which is invaluable for studying proteins and amino acids. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are coupled to each other (typically on adjacent carbons), helping to piece together the spin systems of molecules and aiding in their identification. nih.gov

Total Correlation Spectroscopy (TOCSY): This experiment extends the correlations observed in COSY to an entire spin system, meaning a single cross-peak can identify all the protons within a given molecule. nih.gov

Carr-Purcell-Meiboom-Gill (CPMG): This 1D pulse sequence is effective for analyzing biofluids like blood plasma or serum. It acts as a T2 filter to suppress broad signals from macromolecules (like proteins and lipids), allowing for better observation of signals from small-molecule metabolites. acs.org

The following table lists common advanced NMR pulse sequences and their applications in analyzing complex biological samples.

Pulse SequenceTypeInformation ProvidedApplication in Isotopic Analysis
HSQC 2D HeteronuclearCorrelation between directly bonded nuclei (e.g., ¹H-¹³C, ¹H-¹⁵N). nih.govDirectly probes the sites of ¹³C and ¹⁵N labeling, essential for tracking isotopic patterns in metabolites derived from L-Isoleucine (1-13C; 15N). nih.gov
HMBC 2D HeteronuclearCorrelation between nuclei separated by two or three bonds (long-range). nih.govHelps in the structural elucidation of unknown metabolites by connecting different parts of the molecule.
COSY 2D HomonuclearCorrelation between scalar-coupled protons, typically on adjacent carbons. nih.govAids in identifying metabolites by revealing proton connectivity within a molecule.
CPMG 1D HomonuclearSuppresses broad signals from large molecules based on their short T2 relaxation times. acs.org"Cleans" the spectrum of biofluids, improving the detection and quantification of labeled small-molecule metabolites.

Data Processing and Computational Tools for Isotopic Data

The data generated from mass spectrometry and NMR experiments on isotopically labeled samples are complex. Specialized computational tools are required to process this data, correct for natural isotope abundances, and translate isotopic patterns into meaningful biological information, such as metabolic fluxes. nih.gov

Software for Mass Isotopomer Distribution (MID) Analysis

Mass Isotopomer Distribution (MID) refers to the relative abundance of all isotopic forms of a given molecule or fragment. nih.gov MID analysis software is designed to process raw mass spectrometry data to determine these distributions, which are the primary inputs for metabolic flux analysis. scirp.org These tools automate the extraction of isotopic information and correct for the natural abundance of heavy isotopes, which can otherwise confound the analysis of tracer-derived labeling. nih.govoup.com

Several software packages are available for MID analysis, each with specific features. oup.com For example, PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions) is a MATLAB-based tool with a graphical user interface that automates the extraction and quantification of MIDs from MS datasets. oup.com PolyMID is another tool that computationally removes the influence of naturally occurring heavy isotopes from stable-isotope tracing data. nih.gov

The table below compares features of different software tools used for MID analysis.

Software ToolPlatformKey FeaturesPrimary Application
PIRAMID MATLABUser-friendly GUI; automates extraction and quantification of MIDs; supports single and dual labeling experiments. oup.comTargeted metabolomics experiments involving stable isotopes. oup.com
PolyMID PythonCorrects for natural isotope abundance in both low- and high-resolution MS data. nih.govRemoving confounding signals from naturally occurring heavy isotopes in stable-isotope tracing experiments. nih.gov
UHAS-MIDA N/AApplies inverse matrix calculations for determining stable isotope distribution. scirp.orgGeneral mass isotopomer distribution analysis. scirp.orgresearchgate.net

Metabolic Modeling Software for Flux Calculation (e.g., WUflux)

Once MIDs are determined, metabolic modeling software is used to calculate the rates (fluxes) of intracellular reactions. These programs use the isotopic labeling data, along with a model of the organism's metabolic network and measured extracellular rates (e.g., substrate uptake), to estimate the flow of metabolites through the system. creative-proteomics.comosti.gov

WUflux is a user-friendly, open-source platform developed in MATLAB for ¹³C-metabolic flux analysis (¹³C-MFA). github.ionih.gov It is designed to facilitate and standardize the process of constructing ¹³C-MFA models and performing flux calculations, particularly for users who may not have extensive programming knowledge. github.iosemanticscholar.org

Key features of WUflux include:

Graphical User Interface: Allows users to modify metabolic network models and constraints according to their specific experimental conditions. wustl.edu

Pre-built Templates: Provides metabolic network templates for various prokaryotic species, which simplifies the modeling process. github.iowustl.edu

Data Correction: Capable of directly correcting mass spectrometry data by removing background noise. github.iowustl.edu

Visualization: Offers several ways to visualize the calculated flux results in the context of the metabolic network. wustl.edu

WUflux and similar software packages are crucial for translating complex isotopic labeling patterns into a quantitative map of cellular metabolism. osti.gov

The table below highlights the main features of the WUflux software.

FeatureDescriptionBenefit for Researchers
Open-Source Freely available and can be modified by users. osti.govgithub.ioPromotes transparency, customization, and further development by the scientific community.
MATLAB-Based with GUI Built on a common programming platform with an intuitive graphical interface. github.ioReduces the programming barrier, making ¹³C-MFA more accessible to a wider range of researchers. semanticscholar.org
Metabolic Network Templates Includes predefined models for different types of metabolisms (e.g., chemoheterotrophic bacteria). wustl.eduAccelerates the model-building process and provides a standardized starting point for analysis. github.io
Flux Visualization Generates graphical outputs of flux maps. wustl.eduFacilitates the interpretation and communication of complex flux analysis results.

Emerging Research Frontiers and Methodological Advancements for L Isoleucine 1 13c; 15n

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Transcriptomics)

The integration of data from various "omics" fields provides a holistic view of biological systems. thermofisher.commdpi.com L-Isoleucine (1-13C; 15N) is a critical tool in these multi-omics strategies, particularly bridging proteomics and metabolomics. isotope.com

In proteomics , the compound is used to measure the dynamics of protein turnover. By introducing the labeled isoleucine into a cell culture or organism, researchers can track its incorporation into newly synthesized proteins. nih.gov Mass spectrometry-based analysis can then distinguish between "old" unlabeled proteins and "new" labeled proteins, allowing for the calculation of fractional protein synthesis rates (FSR). nih.gov This method provides crucial insights into how cellular protein levels are regulated under various physiological and pathological conditions.

In metabolomics , L-Isoleucine (1-13C; 15N) acts as a tracer to delineate metabolic pathways. isotope.com As isoleucine is metabolized, the heavy isotopes are incorporated into downstream metabolites. By analyzing the isotopic enrichment in these subsequent molecules, researchers can map the flow of metabolites through pathways like the Krebs cycle and amino acid biosynthesis, identifying metabolic bottlenecks or shifts in response to stimuli.

While the connection to transcriptomics is more indirect, the data generated from proteomics and metabolomics studies using labeled isoleucine can be correlated with gene expression data. For instance, an observed increase in the synthesis rate of a particular enzyme (proteomics) and a corresponding change in a metabolic pathway (metabolomics) can be linked to the upregulation of the gene encoding that enzyme (transcriptomics), providing a multi-layered understanding of cellular regulation. acs.org

Omics FieldRole of L-Isoleucine (1-13C; 15N)Key Research Findings
Proteomics Tracer for measuring protein synthesis and turnover. isotope.comnih.govEnables quantification of fractional synthesis rates (FSR) for individual proteins, revealing dynamic changes in the proteome. nih.gov
Metabolomics Metabolic tracer to map pathway flux. isotope.comAllows for the elucidation of metabolic reprogramming in diseases by tracking the incorporation of isotopes into downstream metabolites.
Transcriptomics Correlative analysis with proteomic/metabolomic data.Links changes in protein synthesis and metabolic flux to underlying changes in gene expression. acs.org

Single-Cell Metabolomics and Spatial Metabolomics with Isotopic Tracers

A significant frontier in biological research is understanding cellular heterogeneity. nih.govnih.gov Single-cell metabolomics (SCM) aims to measure the metabolic profiles of individual cells, revealing differences that are obscured in bulk analyses. nih.govnih.gov Isotopic tracers like L-Isoleucine (1-13C; 15N) are instrumental in these high-resolution techniques.

By feeding cells the labeled tracer, SCM coupled with mass spectrometry can detect metabolic variations within a cell population. acs.orgdiva-portal.org This approach can identify subpopulations of cells with distinct metabolic phenotypes, which is particularly relevant in cancer research where metabolic heterogeneity within a tumor can influence treatment resistance. nih.gov For example, analyzing KRAS-mutant pancreatic cancer cells at the single-cell level can reveal distinct populations based on protein and metabolite concentrations. acs.org

Spatial metabolomics, another emerging field, seeks to map the distribution of metabolites within tissues. Using isotopic tracers allows researchers to visualize metabolic activity in a spatial context, providing insights into how different cell types in a tissue interact metabolically. The high sensitivity of modern mass spectrometry is crucial for detecting the low abundance of metabolites at the single-cell level. diva-portal.org

Development of Novel Isotopic Labeling Precursors and Protocols

The precision of stable isotope labeling studies depends heavily on the precursors and protocols used to introduce the labels into biomolecules. Research has focused on developing methods for selective labeling of specific amino acids and even specific positions within an amino acid. nih.gov

For branched-chain amino acids like isoleucine, leucine (B10760876), and valine, specific metabolic precursors can be added to cell growth media to achieve targeted labeling. researchgate.net For instance, α-ketobutyrate is a key precursor in the isoleucine biosynthesis pathway. nih.govmpg.de Supplying labeled α-ketobutyrate to bacterial expression systems can result in the specific labeling of isoleucine residues in a recombinantly expressed protein. mpg.de This strategy is particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy, as it simplifies complex spectra by reducing the number of labeled sites, thereby aiding in structural and dynamic studies. nih.gov

Recent work has focused on the novel synthesis of α-ketobutyric isotopologues to create specific labeling patterns, such as selective methylene (B1212753) (CH2) labeling in isoleucine side chains. nih.gov These advanced labeling schemes enhance the sensitivity of NMR experiments for studying side-chain dynamics and protein-ligand interactions. nih.gov

PrecursorTarget Amino Acid(s)Resulting Labeling PatternApplication
Labeled α-ketobutyrateIsoleucineSelectively labels the Ile-δ1 methyl group. researchgate.netmpg.deSimplifies NMR spectra for protein structure and dynamics studies.
Labeled α-ketoisovalerateLeucine, ValineLabels methyl groups of leucine and valine. mpg.deUnambiguous detection of long-range distance restraints in solid-state NMR.
Labeled ThreonineIsoleucineCan be used to produce labeled isoleucine in bacterial systems. utoronto.caProduction of labeled proteins for multidimensional NMR.

Applications in Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. A common application is the engineering of microorganisms like Escherichia coli or Corynebacterium glutamicum to overproduce valuable chemicals, such as amino acids. nih.govresearchgate.net

Metabolic engineering strategies to enhance L-isoleucine production often involve modifying the amino acid's biosynthetic pathway. acs.orgnih.gov This includes inactivating competing metabolic pathways to redirect precursors towards isoleucine synthesis and overexpressing key enzymes in the pathway. acs.org For example, inactivating pathways related to threonine degradation can significantly increase the pool of this key isoleucine precursor, boosting final product yield. acs.org Isotopic tracers are essential during the research and development phase of these engineered strains to quantify the flux through modified pathways and identify metabolic bottlenecks. By tracking labeled substrates, engineers can confirm that their genetic modifications have the desired effect on cellular metabolism. The ultimate goal is to create efficient microbial "cell factories" for the industrial-scale fermentation and production of L-isoleucine. nih.gov

Advancements in Analytical Sensitivity and Throughput for Isotopic Analysis

The utility of L-Isoleucine (1-13C; 15N) as a tracer is directly tied to the analytical technologies used for its detection. Continuous advancements in mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have dramatically increased both the sensitivity and throughput of isotopic analysis.

High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance (FT-ICR) MS, can resolve the fine isotopic structure of peptides, allowing for precise quantification of labeled and unlabeled species even in complex mixtures. acs.orgnih.gov Innovations in data processing strategies further enhance the ability to accurately determine isotope incorporation levels from MS data. acs.org

In NMR, techniques like dynamic nuclear polarization (DNP)-enhanced solid-state NMR have provided significant sensitivity gains, making it possible to study larger and more complex proteins. nih.govacs.org The use of selectively labeled proteins, produced with precursors as described in section 6.3, reduces spectral crowding and improves resolution, which is critical for studying large biomolecular systems. mpg.deutoronto.ca These advancements enable more detailed investigations into protein structure, dynamics, and interactions.

Future Directions in Understanding Fundamental Biological Processes

Understanding how proteins achieve their correct three-dimensional structure, and how this process can fail, is fundamental to biology and medicine. The misfolding and aggregation of proteins are associated with numerous neurodegenerative diseases. L-Isoleucine labeled with 13C and 15N is a powerful probe for investigating these processes using NMR spectroscopy. nih.govacs.org

By incorporating labeled isoleucine into a protein of interest, researchers can use DNP-enhanced solid-state NMR to study different conformational states, including well-folded, intrinsically disordered, misfolded, and fibrillar forms. nih.govacs.org The analysis of isoleucine chemical shifts provides detailed insights into the distribution of backbone and side-chain conformations, helping to characterize the structural transitions that occur during folding and misfolding events. nih.govacs.org

Protein StateIsoleucine as a ReporterInformation Gained
Well-folded Chemical shifts are confined, indicating a defined structure. nih.govacs.orgProvides information on secondary structure elements (α-helix, β-strand) and side-chain rotameric states.
Intrinsically Disordered Broader range of chemical shifts observed. nih.govacs.orgCharacterizes the conformational space sampled by the unfolded or disordered protein.
Misfolded/Aggregated Specific chemical shift patterns emerge that are characteristic of amyloid fibril structures. nih.govacs.orgElucidates the specific structural features of pathogenic protein aggregates.

Allosteric Regulation Mechanisms

Allosteric regulation is a fundamental biological control mechanism where the binding of an effector molecule to a protein at one site—the allosteric site—influences the activity at another, distinct site, such as the active site. duke.edu L-Isoleucine itself is a classic example of an allosteric effector, playing a crucial role in the feedback inhibition of its own biosynthetic pathway.

The primary enzyme regulated by L-isoleucine is threonine deaminase (or threonine dehydratase), which catalyzes the first committed step in the biosynthesis of isoleucine from threonine. purdue.edunih.gov When the cellular concentration of isoleucine is high, it binds to allosteric inhibitory sites on threonine deaminase, reducing the enzyme's activity and thus preventing the unnecessary synthesis of more isoleucine. mpg.de

The use of isotopically labeled L-Isoleucine, particularly versions uniformly labeled with ¹³C and ¹⁵N, is central to studying these regulatory mechanisms using Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.comutoronto.ca By incorporating labeled amino acids into a protein, each residue becomes an NMR-active probe. NMR techniques, such as Chemical Shift Perturbation (CSP), can then be used to map the binding of allosteric effectors and visualize the propagation of conformational changes through the protein structure. nih.govnih.govbcm.edu

When L-Isoleucine (1-13C; 15N) acts as an allosteric inhibitor, its binding induces conformational changes in the enzyme. These changes can be monitored by observing the chemical shifts of the labeled nuclei within the protein's structure. The observed chemical shift for a nucleus is a population-weighted average of its different conformational states (e.g., the active R-state and inactive T-state). nih.gov The binding of an allosteric inhibitor like isoleucine shifts this equilibrium towards the inactive T-state.

Research on threonine deaminase from Escherichia coli provides specific quantitative insights into this allosteric inhibition. Kinetic and binding studies using a substrate analog, D-threonine, have demonstrated how isoleucine alters the enzyme's properties. In the absence of regulatory ligands, D-threonine binds cooperatively to the enzyme. However, in the presence of saturating concentrations of isoleucine, this cooperativity is lost, and the affinity for the substrate decreases significantly. nih.gov Isoleucine acts as a negative allosteric ligand by preferentially binding to the low-affinity state of the enzyme, which not only hinders substrate binding but also reduces the rate of catalysis. nih.gov

Table 1: Effect of L-Isoleucine on Substrate Analog Binding to Threonine Deaminase
ConditionSubstrate Analog BindingAverage Dissociation Constant (Kd)
No Effector PresentCooperative19.8 mM
Saturating L-IsoleucineNoncooperative24.8 mM

Data adapted from kinetic and equilibrium binding studies on E. coli threonine deaminase using the substrate analog D-threonine. nih.gov

Mechanistic Enzymology with Isotopic Perturbation

Isotopic perturbation is a powerful technique used to investigate the mechanisms of enzyme-catalyzed reactions. By replacing an atom at a specific position in a substrate molecule with a heavier stable isotope, researchers can measure the effect of this mass change on the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE). nih.govnih.gov The magnitude of the KIE provides valuable information about the transition state of the reaction and can help identify the rate-limiting step. nih.gov

The dual labeling in L-Isoleucine (1-13C; 15N) makes it an ideal probe for reactions involving the carboxyl and amino groups. The ¹³C at the C1 position can be used to study decarboxylation reactions or peptide bond formation, while the ¹⁵N can probe transamination or deamination reactions.

The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to the rate constant with the heavier isotope (k_heavy).

KIE > 1 (Normal KIE): The bond to the isotopically labeled atom is being broken or significantly weakened in the rate-limiting step of the reaction. The heavier isotope forms a stronger bond, requiring more energy to break, thus slowing the reaction. researchgate.net

KIE < 1 (Inverse KIE): This typically occurs when the bonding to the isotopic center becomes stiffer or more constrained in the transition state compared to the reactant state.

By using L-Isoleucine (1-13C; 15N) as a substrate, enzymologists can simultaneously or separately measure the ¹³C and ¹⁵N KIEs. For example, in a transamination reaction catalyzed by an aminotransferase, the mechanism involves the removal of the amino group. Measuring the ¹⁵N KIE by comparing the reaction rates of ¹⁴N-isoleucine and ¹⁵N-isoleucine would reveal whether the C-N bond cleavage is the slowest step in the catalytic cycle. Similarly, if the enzyme were to catalyze a reaction involving the carboxyl group, the ¹³C KIE would provide insight into that specific chemical step.

This approach allows for a detailed dissection of complex reaction mechanisms, providing a level of detail that is often unattainable with conventional steady-state or pre-steady-state kinetics alone. nih.govnih.gov

Table 2: General Interpretation of Kinetic Isotope Effects (KIE) in Mechanistic Enzymology
KIE Value (k_light / k_heavy)InterpretationImplication for the Bond to the Isotopic Atom
> 1Normal KIEThe bond is broken or weakened in the rate-limiting transition state.
≈ 1No significant KIEThe bond is not involved in the rate-limiting step.
&lt; 1Inverse KIEBonding to the isotopic center becomes stiffer in the transition state.

Q & A

Q. How does isotopic labeling with ¹³C and ¹⁵N in L-isoleucine enhance metabolic pathway tracking?

Isotopic labeling enables precise tracking of L-isoleucine in metabolic flux analysis (MFA) using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). The ¹³C label allows carbon tracing in central metabolism (e.g., TCA cycle intermediates), while ¹⁵N facilitates nitrogen incorporation studies in amino acid biosynthesis. For accurate quantification, researchers should use isotopomer distribution models and validate results against unlabeled controls .

Q. What synthesis methods are most reliable for producing L-isoleucine (1-¹³C; ¹⁵N) with high isotopic purity?

Two primary approaches are:

  • Microbial fermentation : Utilizes ¹³C/¹⁵N-enriched media with Corynebacterium glutamicum or E. coli strains optimized for L-isoleucine production. Key parameters include pH (6.5–7.2), temperature (30–37°C), and isotopic precursor availability .
  • Chemical synthesis : Employs protected intermediates (e.g., N-Fmoc derivatives) to ensure stereochemical integrity. Post-synthesis, validate purity via GC-MS (≥98% isotopic enrichment) and NMR to confirm structural fidelity .

Q. How should researchers handle and store L-isoleucine (1-¹³C; ¹⁵N) to prevent degradation?

Store lyophilized powder at –20°C in airtight, desiccated containers. For solutions, use neutral pH buffers (e.g., PBS) and avoid repeated freeze-thaw cycles. Degradation risks increase at >25°C or under prolonged UV exposure .

Advanced Research Questions

Q. How can collision-induced dissociation (CID) MS/MS differentiate L-isoleucine (1-¹³C; ¹⁵N) from its isomers (e.g., L-leucine, L-allo-isoleucine)?

CID-MS/MS generates distinct fragmentation patterns due to structural differences:

  • L-Isoleucine (1-¹³C; ¹⁵N) : Dominant fragments at m/z 86 (C₄H₈N⁺) and 72 (C₃H₆NO⁺), with isotopic shifts (+1 Da for ¹³C, +1 Da for ¹⁵N) aiding identification.
  • L-Leucine : Key fragment at m/z 102 (C₅H₁₂N⁺). Optimize collision energy (15–30 eV) to balance sensitivity and specificity. Computational modeling (e.g., DFT) can rationalize fragmentation pathways .

Q. What experimental design considerations are critical for studying L-isoleucine’s role in mTORC1 signaling using isotopic tracers?

  • Pulse-chase labeling : Administer ¹³C/¹⁵N-L-isoleucine to cell cultures and track incorporation into mTORC1 substrates (e.g., S6K1) via immunoprecipitation-MS.
  • Control groups : Include unlabeled cells and isotopic scrambling controls to account for non-specific labeling.
  • Data normalization : Use SILAC (stable isotope labeling by amino acids in cell culture) for quantitative proteomics .

Q. How can conflicting data on L-isoleucine’s regulatory effects in glucose metabolism be resolved?

Contradictions often arise from model systems (e.g., in vitro vs. in vivo) or isotopic dilution effects. To address this:

  • Perform compartment-specific isotopic tracing (e.g., mitochondrial vs. cytosolic pools) using subcellular fractionation.
  • Apply kinetic flux profiling to distinguish direct metabolic effects from secondary signaling cascades .

Q. What strategies optimize the use of L-isoleucine (1-¹³C; ¹⁵N) in protein turnover studies with overlapping isotopic labels?

  • Dual-labeling : Combine ¹³C/¹⁵N-L-isoleucine with ²H-labeled leucine to decouple turnover rates of co-eluting peptides.
  • High-resolution MS : Use Orbitrap or FT-ICR instruments (resolving power >100,000) to resolve isotopic fine structure.
  • Data deconvolution : Apply software tools (e.g., MaxQuant) with customized isotopic impurity correction matrices .

Methodological Best Practices

  • Synthesis validation : Always cross-verify isotopic enrichment via elemental analysis (EA-IRMS) and compare with vendor certificates .
  • Ethical citation : Cite primary literature for synthesis protocols and analytical methods, avoiding non-peer-reviewed sources (e.g., commercial websites) .
  • Reproducibility : Document synthesis conditions (e.g., fermentation media composition) and MS instrument parameters (e.g., collision gas pressure) in supplementary materials .

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